molecular formula C14H11BrO3S B1292365 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-01-3

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1292365
CAS No.: 898778-01-3
M. Wt: 339.21 g/mol
InChI Key: IMOGHCPWMPDCLQ-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: 898778-01-3) is a synthetic thiophene derivative featuring a 2-bromobenzoyl group at the 2-position and a 1,3-dioxolane-protected acetal moiety at the 5-position of the thiophene ring. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions, while the dioxolane group improves stability and solubility in organic solvents .

Properties

IUPAC Name

(2-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOGHCPWMPDCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641934
Record name (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-01-3
Record name (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Benzoylthiophene

The initial step involves the bromination of benzoylthiophene to introduce the bromine atom at the desired position. This reaction typically requires:

  • Reagents : Benzoylthiophene, bromine (Br₂)
  • Conditions : The reaction is conducted under controlled temperatures to ensure selectivity and prevent over-bromination.

The general reaction can be summarized as follows:

$$
\text{Benzoylthiophene} + \text{Br}_2 \rightarrow \text{2-(2-Bromobenzoyl)thiophene}
$$

Formation of the Dioxolane Ring

Following bromination, the next step is to form the dioxolane ring. This is achieved through a reaction with ethylene glycol in the presence of an acid catalyst:

  • Reagents : Ethylene glycol, acid catalyst (e.g., sulfuric acid)
  • Conditions : The reaction typically requires heating under reflux conditions.

The formation can be represented as:

$$
\text{2-(2-Bromobenzoyl)thiophene} + \text{Ethylene Glycol} \xrightarrow{\text{Acid Catalyst}} \text{2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene}
$$

Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields for each step involved in the synthesis:

Step Reagents/Conditions Yield (%) Reference
1 Benzoylthiophene, Br₂, controlled temperature 75–85
2 Ethylene glycol, acid catalyst, reflux 60–70

Purification Techniques

After synthesis, purification is essential to isolate the desired compound from unreacted materials and by-products. Common techniques include:

  • Recrystallization : This method helps in obtaining pure crystals by dissolving the crude product in a suitable solvent and allowing it to crystallize.

  • Chromatography : Both column chromatography and thin-layer chromatography can be employed to separate components based on their polarity.

Industrial Production Considerations

In an industrial setting, production methods may differ slightly due to scale and efficiency requirements. Techniques such as:

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the bromobenzoyl and dioxolane groups can influence its binding affinity and specificity towards these targets. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and carbonyl groups, as well as the electron-donating effects of the thiophene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include thiophene derivatives with variations in the benzoyl substituent or the acetal group. These modifications influence physicochemical properties and reactivity:

Compound Name Benzoyl Substituent Dioxolane Position Molecular Formula Molecular Weight Key Applications/Activities
2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 2-Bromo 5 C₁₄H₁₁BrO₃S 339.20 g/mol Pharmaceutical intermediates
2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 3,5-Dimethyl 5 C₁₆H₁₆O₃S 300.36 g/mol Material science
2-(4-Ethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene 4-Ethoxy 5 C₁₆H₁₆O₄S 328.36 g/mol Industrial solvents, agrochemicals
5-(1,3-Dioxolan-2-yl)-2-(thiophen-2-yl)carbonitrile None (thiophene-carbonitrile) 5 C₈H₅NO₂S 179.20 g/mol Low-yield arylation reactions

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-bromobenzoyl group (electron-withdrawing) increases electrophilicity, favoring nucleophilic substitution or Suzuki-Miyaura coupling, whereas 4-ethoxybenzoyl (electron-donating) enhances stability but reduces reactivity .
  • Dioxolane Position : The 1,3-dioxolane group at the 5-position protects carbonyl functionalities, preventing undesired side reactions during synthesis, as seen in biomass-derived acetalization strategies .

Biological Activity

The compound 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS No. 898778-01-3) is a thiophene derivative that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, reviewing relevant studies, case reports, and experimental findings.

  • Molecular Formula: C₁₄H₁₁BrO₃S
  • Molecular Weight: 339.21 g/mol
  • Purity: 96%

Antimicrobial Activity

Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, a study conducted on various thiophene compounds demonstrated that those with halogen substitutions, such as bromine in this compound, showed enhanced activity against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstReference
This compoundStaphylococcus aureus, Escherichia coli

Anticancer Potential

The anticancer potential of thiophene derivatives has been widely studied. A notable case study investigated the effects of this compound on cancer cell lines. The findings suggested that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction

In vitro experiments showed that treatment with this compound resulted in:

  • Increased expression of pro-apoptotic proteins.
  • Decreased viability of cancer cells by approximately 70% at a concentration of 10 µM after 48 hours.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines. A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25080
IL-630090

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : It potentially alters signaling pathways related to cell proliferation and apoptosis.

Q & A

Basic: What are the common synthetic routes for 2-(2-bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

Answer:
The compound is synthesized via multistep routes involving acylhydrazine intermediates and thiophene functionalization . A typical approach includes:

  • Step 1: Refluxing 2-bromobenzoyl chloride with substituted hydrazinecarbothioamides to form 2-(2-bromobenzoyl)-N-substituted hydrazinecarbothioamides (e.g., derivatives 3a–3c) .
  • Step 2: Cyclization under thermal conditions using reagents like piperidine or benzoylisothiocyanate in 1,4-dioxane, followed by purification via ice/water precipitation .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
12-Bromobenzoyl chloride, reflux75–85
2Piperidine, 1,4-dioxane, 24h stirring60–70

Basic: How is the structural confirmation of this compound achieved?

Answer:
Structural elucidation combines X-ray crystallography and spectroscopic methods :

  • X-ray diffraction reveals bond angles (e.g., C–S–C angles at 109.93° ± 0.12°) and lattice parameters (e.g., monoclinic system with β = 93.151°) .
  • NMR identifies substituents: The 1,3-dioxolane proton resonates at δ 5.8–6.1 ppm, while the thiophene protons appear at δ 7.2–7.5 ppm .

Basic: What is the functional role of the 1,3-dioxolane group in this compound?

Answer:
The 1,3-dioxolane group acts as a protecting group for carbonyl functionalities, enhancing solubility in organic solvents (e.g., hexadecane) and enabling photochromic behavior by stabilizing excited-state conformers . Its acetal structure also minimizes side reactions during synthesis compared to free aldehydes .

Advanced: How can researchers analyze and exploit its photochromic properties?

Answer:
Photochromism is studied via UV-Vis spectroscopy and solvent-dependent kinetics :

  • UV irradiation (297 nm) induces a color shift (colorless → blue; λmax = 592 nm), while visible light (>510 nm) reverses it .
  • Kinetic analysis in PMMA films shows faster switching (t1/2 = 30 sec) than in hexadecane (t1/2 = 2 min) due to restricted molecular motion .

Table 2: Photochromic Data

Mediumλmax (nm)Switching TimeReference
Hexadecane592 (blue), 278 (colorless)2 min
PMMA film592 (blue), 278 (colorless)30 sec

Advanced: How can derivatives be designed for biological activity (e.g., anti-tubulin agents)?

Answer:
Derivatives are tailored via substitution at the 5-aryl position :

  • 3-Amino-2-aroyl-thiophenes (e.g., 3-amino-2-(3,4,5-trimethoxybenzoyl) analogs) show potent anti-proliferative activity by disrupting tubulin polymerization (IC50 = 0.8–1.2 µM) .
  • Methodology : Generate α-mercaptoketone anions in situ using piperidine, followed by coupling with β-chloro-aryl cinnamonitriles .

Advanced: What computational strategies predict its photophysical or electronic properties?

Answer:
DFT calculations and molecular docking are employed:

  • Optimize geometry using B3LYP/6-31G(d) to predict absorption spectra (error < 10 nm vs. experimental λmax) .
  • Docking into tubulin’s colchicine-binding site (PDB: 1SA0) evaluates steric and electronic complementarity .

Advanced: How to resolve contradictions in spectral or crystallographic data?

Answer:

  • Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized structures to identify outliers (e.g., discrepancies > 0.05 Å suggest crystal packing effects) .
  • 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded aromatic regions .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

  • Solvent screening : 1,4-dioxane improves solubility of intermediates vs. THF .
  • Catalyst optimization : Substoichiometric piperidine (0.2 eq.) reduces side reactions (e.g., hydrolysis of dioxolane) while maintaining cyclization efficiency .

Advanced: What are its potential applications in drug discovery beyond photochromism?

Answer:

  • Anti-diabetic agents : Analogous thiophene derivatives (e.g., ipragliflozin intermediates) target SGLT2 transporters .
  • Antimicrobials : Quinazolin-4-one derivatives with thiophene motifs inhibit bacterial growth (MIC = 8–16 µg/mL) .

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